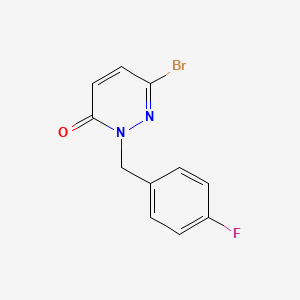

6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPISLXSWRQQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO, often with a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.

Scientific Research Applications

Chemistry

6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Synthesis of Complex Molecules : It can be utilized in the construction of more complex organic compounds, facilitating the development of new materials.

- Reagent in Organic Transformations : The compound is employed as a reagent in several organic transformations, enhancing reaction pathways.

Biology

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with ongoing studies focusing on its efficacy against various cancer cell lines.

Medicine

The compound is being explored as a lead candidate for drug development:

- Therapeutic Agent Development : Research is underway to evaluate its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

- Mechanism of Action Studies : Investigations into its mechanism of action are critical for understanding how it interacts with biological targets.

Industry

In industrial applications, this compound is considered for:

- Material Development : Its unique chemical properties may lead to innovations in polymers and coatings.

- Specialty Chemicals : The compound could be utilized in creating specialty chemicals with specific functionalities.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis |

| Reagent in organic transformations | Enhances reaction pathways | |

| Biology | Antimicrobial properties | Potential new antibiotics |

| Anticancer activity | Efficacy against cancer cells | |

| Medicine | Lead candidate for drug development | Therapeutic potential |

| Mechanism of action studies | Understanding interactions | |

| Industry | Material development | Innovations in polymers |

| Specialty chemicals | Functional chemical creation |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridazinones, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating its potency compared to existing treatments. Further investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research conducted by the American Society for Microbiology assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited strong inhibitory effects, suggesting its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one can be compared with other similar compounds in the pyridazinone family, such as:

6-Chloro-2-(4-fluorobenzyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

6-Bromo-2-(4-methylbenzyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a fluorine atom.

6-Bromo-2-(4-nitrobenzyl)pyridazin-3(2H)-one: Similar structure but with a nitro group instead of a fluorine atom.

Biological Activity

6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, characterized by its unique structural features, including a bromine atom at the 6-position and a 4-fluorobenzyl group at the 2-position of the pyridazinone ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its pharmacological potential.

- Molecular Formula : C11H8BrFN2O

- Molecular Weight : 284.1 g/mol

- Structural Features :

- Bromine atom at position 6

- Fluorobenzyl group at position 2

Biological Activities

Research indicates that compounds within the pyridazinone class, including this compound, exhibit a variety of biological activities:

-

Anticancer Activity :

- Several studies have highlighted the potential of pyridazinones as anticancer agents. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- A study reported that related compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, indicating strong anticancer potential .

-

Anti-inflammatory Properties :

- Pyridazinones have been studied for their anti-inflammatory effects. The presence of halogen substituents, such as bromine and fluorine, may enhance their potency by improving binding interactions with biological targets .

- Mechanism of Action :

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazinones, providing insights into their pharmacological potential:

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for the modification of the pyridazine core to create various derivatives with distinct biological properties.

Synthesis Steps:

- Formation of the Pyridazine Ring : Utilizing appropriate starting materials to construct the core structure.

- Halogenation : Introducing bromine at the desired position.

- Substitution Reactions : Attaching the fluorobenzyl group through nucleophilic substitution methods.

Q & A

Q. What established synthetic routes are available for 6-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one, and how are intermediates validated?

The synthesis typically involves alkylation of pyridazinone precursors with 4-fluorobenzyl halides. For example, brominated pyridazinones (e.g., 6-bromo derivatives) can undergo nucleophilic substitution with 4-fluorobenzyl bromide under basic conditions. Key intermediates like 4-bromo-2-fluorobenzyl bromide (CAS RN 76283-09-5) are commercially available and characterized by >95% purity via GC/HPLC . Validation includes NMR (¹H/¹³C) for regioselectivity and mass spectrometry to confirm molecular weight. Patent literature describes azole-fused pyridazinone derivatives synthesized via similar alkylation strategies .

Q. What spectroscopic and chromatographic methods are recommended for confirming structure and purity?

- NMR : ¹H NMR can confirm the presence of the 4-fluorobenzyl group (δ ~5.0 ppm for CH₂, coupling with fluorine) and pyridazinone protons (δ 7.0–8.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~160 ppm) .

- X-ray crystallography : Used in structurally related pyridazinone derivatives (e.g., hydrazone analogs) to resolve stereochemistry .

- HPLC/GC : Purity (>95%) is confirmed using methods described in reagent catalogs (e.g., Kanto Chemical’s >97.0% HLC protocols) .

Q. How do solubility and stability properties influence experimental design?

The compound’s limited aqueous solubility (common for halogenated aromatics) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Stability studies under varying pH (e.g., 3–9) and temperatures (25–60°C) are critical, as pyridazinones can hydrolyze under acidic/alkaline conditions. Reagent catalogs note related bromo-fluorobenzyl derivatives with melting points >60°C, indicating solid-state stability at room temperature .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Negishi, Suzuki) be optimized to introduce substituents to the pyridazinone core?

The bromine at position 6 enables palladium-catalyzed couplings. For example, tri(2-furyl)phosphine-based catalysts improve yields in Negishi couplings of bromopyridazinones with aryl zinc reagents (e.g., 85% yield for 4-bromo-5-methoxy-2-(4-trifluoromethylphenyl)pyridazin-3(2H)-one) . Solvent choice (e.g., THF/DMF mixtures) and temperature (60–80°C) are critical for minimizing dehalogenation side reactions.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from metabolic instability or poor pharmacokinetics. For anti-inflammatory pyridazinones, comparative studies using heat-induced hemolysis assays (in vitro) and carrageenan-induced edema models (in vivo) are recommended. Structural analogs with chloro substituents (e.g., 4-chloro derivatives) show enhanced in vivo activity due to increased lipophilicity, suggesting SAR-guided modifications .

Q. How are structure-activity relationship (SAR) studies designed to improve target affinity or selectivity?

- Core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-fluorobenzyl position enhances binding to inflammatory targets (e.g., COX-2) .

- Substitution patterns : Replacing bromine with amino groups (via Buchwald-Hartwig amination) improves solubility but may reduce halogen bonding interactions. Patent data on azole-fused derivatives highlights improved metabolic stability .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Rodent models assess oral bioavailability and plasma half-life. Microsomal stability assays (human/rat liver microsomes) predict metabolic pathways.

- Toxicity : Acute toxicity studies (OECD 423) and genotoxicity assays (Ames test) are standard. Pyridazinones with methyl substituents (e.g., 2-methyl derivatives) show lower hepatotoxicity in preliminary screens .

Data Contradiction Analysis

Q. How should researchers address variability in reported biological activities across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination via triplicate measurements).

- Batch purity : Variations in impurity profiles (e.g., residual solvents) may explain discrepancies. Use HPLC-validated batches (>98% purity) .

- Target specificity : Off-target effects (e.g., kinase inhibition) should be ruled out via broad-panel screening.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.